molecular formula C44H45N11O9 B2938510 PROTAC BET Degrader-1 CAS No. 2093386-22-0

PROTAC BET Degrader-1

Numéro de catalogue B2938510
Numéro CAS: 2093386-22-0
Poids moléculaire: 871.912
Clé InChI: TXLUZGFDBDQACL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC BET Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BET . It decreases BRD2, BRD3, and BRD4 protein levels at low concentrations . It’s used for research purposes only .


Synthesis Analysis

The synthesis of PROTACs like PROTAC BET Degrader-1 involves connecting a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The design and optimization of PROTACs present significant challenges, and the general strategy for its development and optimization involves a lot of trial and error based on experience .


Molecular Structure Analysis

The molecular structure of PROTAC BET Degrader-1 consists of three components: a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The molecular weight is 871.90, and the formula is C44H45N11O9 .


Chemical Reactions Analysis

PROTACs like PROTAC BET Degrader-1 work by forming a ternary complex with the target protein and an E3 ligase . Once ubiquitin molecules are transferred, proteasomes degrade the protein, setting the PROTAC molecule free to recycle and interact with other target proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC BET Degrader-1 include a molecular weight of 871.90 and a formula of C44H45N11O9 . It appears as a solid and is light yellow to yellow in color .

Applications De Recherche Scientifique

Cancer Therapy

PROTAC BET Degrader-1: has shown promise as a therapeutic strategy against metastatic castration-resistant prostate cancer (CRPC). It works by degrading BET proteins, which are crucial for cancer cell survival and proliferation .

Inflammatory Diseases

The technology behind PROTAC is being explored for its potential in treating inflammatory diseases. By targeting specific proteins for degradation, it can modulate the inflammatory response .

Neurodegenerative Diseases

PROTAC: also has applications in neurodegenerative diseases. It can degrade proteins that are implicated in the pathogenesis of these diseases, offering a novel approach to treatment .

Solid Tumor Malignancies

The feasibility of treating solid-tumor malignancies with small-molecule mediated protein degradation using PROTACs has been demonstrated, offering a new avenue for cancer treatment .

Epigenetic Cancer Therapy

PROTACs: like ARV-825 have been designed to efficiently degrade BRD4, an epigenetic protein involved in cancer. This represents a significant advancement in epigenetic cancer therapy .

Oncogenic Protein Depletion

Novel and highly potent BET degraders based on the PROTAC concept have been developed to deplete key oncogenic proteins in tumor cells, potentially achieving better clinical efficacy than inhibition of the same proteins .

Orientations Futures

PROTACs have emerged as a promising therapeutic strategy, and the first PROTAC drug candidates are now being studied clinically . Rapid advances in PROTACs have facilitated the exploration of targeting epigenetic proteins . Many companies are working in this area of emerging new modality and a few PROTACs have already entered clinical trials .

Propriétés

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUZGFDBDQACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45N11O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC BET Degrader-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.